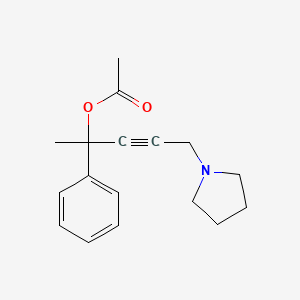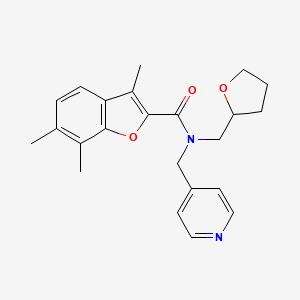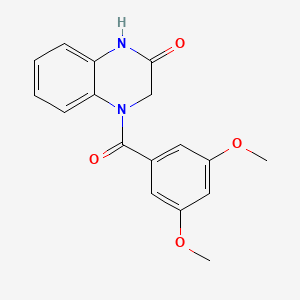
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as MPBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBPA is a derivative of phenibut, a gamma-aminobutyric acid (GABA) analog, and has been shown to possess anxiolytic and nootropic properties. In
Wirkmechanismus
The exact mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act as a GABA-B receptor agonist, similar to phenibut. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. This may explain the anxiolytic and nootropic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This may explain its anxiolytic effects. This compound has also been shown to improve cognitive function, including memory and learning. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate research. One potential direction is to further investigate its anxiolytic and nootropic effects in humans. Another potential direction is to explore its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on GABAergic neurotransmission.
Synthesemethoden
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be synthesized by reacting phenibut with acetic anhydride and 1-bromobut-2-yne in the presence of triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been described in several research papers and has been shown to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and pharmacology. It has been shown to possess anxiolytic and nootropic properties, making it a potential candidate for the treatment of anxiety disorders and cognitive impairment. This compound has also been studied for its potential use as a tool for studying GABAergic neurotransmission.
Eigenschaften
IUPAC Name |
(2-phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-15(19)20-17(2,16-9-4-3-5-10-16)11-8-14-18-12-6-7-13-18/h3-5,9-10H,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVLSPPHZRVYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C#CCN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)

![N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4989106.png)
![N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4989121.png)
![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)


![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)
![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)